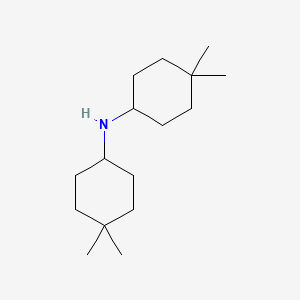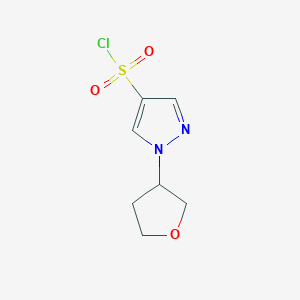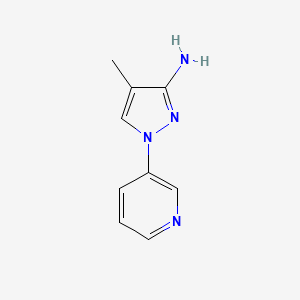
4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine
Descripción general
Descripción
4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine (referred to as MPZA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPZA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
Antitubercular Agents
4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine: has been investigated for its potential use as an antitubercular agent. Researchers have designed and synthesized derivatives of this compound to evaluate their efficacy against Mycobacterium tuberculosis . These studies are crucial as tuberculosis remains a major global health challenge, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.
Leukemia Treatment
This compound has structural similarities to Imatinib , a therapeutic agent used to treat chronic myelogenic leukemia . Imatinib works by specifically inhibiting the activity of tyrosine kinases, and the pyrazol-amine structure of 4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine could potentially be modified to enhance its binding affinity and efficacy in similar treatments.
Drug Design and Medicinal Chemistry
The fused pyridine structure of the compound is of increasing interest in drug design due to its similarity to DNA bases such as adenine and guanine, which explains the effectiveness of many antiviral and anticancer drugs . Its incorporation into new compounds can improve solubility, polarity, lipophilicity, and hydrogen bonding capacity, making it a valuable scaffold in medicinal chemistry.
Biological Activity Enhancement
Incorporating 4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine into other molecular frameworks can enhance biological activities such as antifungal, anti-inflammatory, and antimalarial activities . This is due to its ability to interact with various biological targets, providing a versatile tool for developing new therapeutic agents.
Chemical Property Modification
The compound’s chemical properties, such as its reactivity and stability, can be altered through substitution, making it suitable for a variety of applications in pharmaceutical research . This adaptability allows chemists to tailor the compound for specific pharmacological targets.
Structural Studies and Crystallography
4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine can be used in structural studies to understand the conformational dynamics of drug molecules . Single-crystal X-ray diffraction studies of derivatives can provide insights into the molecular interactions that govern drug-receptor binding and activity.
Mecanismo De Acción
Target of Action
The primary target of 4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, signaling pathways, and immune responses .
Mode of Action
4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine: interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition prevents the phosphorylation of proteins, a key step in the signaling pathways of cells. This disruption in signaling can lead to changes in cellular processes .
Biochemical Pathways
The compound 4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine affects the biochemical pathways involving tyrosine kinases . By inhibiting these enzymes, it disrupts the signaling pathways they are involved in, leading to downstream effects on cell growth and proliferation .
Pharmacokinetics
The pharmacokinetics of 4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine The compound’s effectiveness suggests that it has suitable bioavailability .
Result of Action
The molecular and cellular effects of 4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine ’s action primarily involve the disruption of cellular signaling pathways. By inhibiting tyrosine kinases, the compound can affect cell growth and proliferation .
Action Environment
The action, efficacy, and stability of 4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine can be influenced by various environmental factors. These may include the presence of other molecules, pH levels, temperature, and the specific characteristics of the cellular environment .
Propiedades
IUPAC Name |
4-methyl-1-pyridin-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-6-13(12-9(7)10)8-3-2-4-11-5-8/h2-6H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDBTFDXGJIKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




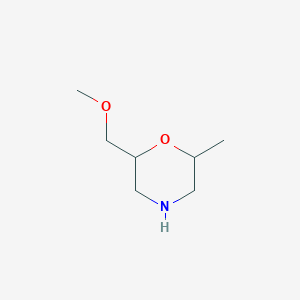
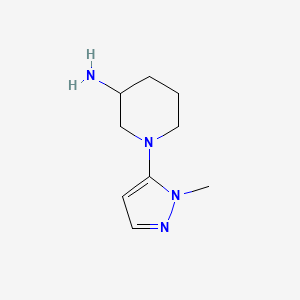

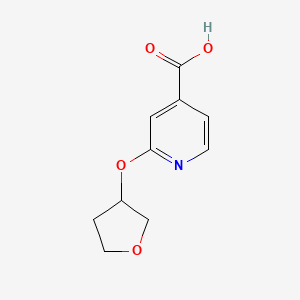


![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1426840.png)
